cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid
Description
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
(1R,2S)-2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H18O5/c17-15(11-3-1-2-4-12(11)16(18)19)10-5-6-13-14(9-10)21-8-7-20-13/h5-6,9,11-12H,1-4,7-8H2,(H,18,19)/t11-,12+/m0/s1 |
InChI Key |
HDNBBWIZNGYMBS-NWDGAFQWSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Canonical SMILES |
C1CCC(C(C1)C(=O)C2=CC3=C(C=C2)OCCO3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclohexane Carboxylic Acid Derivative Synthesis
The cis -configured cyclohexane carboxylic acid backbone is typically prepared from commercially available 3-aminocyclohexanecarboxylic acid. Chiral resolution via high-performance liquid chromatography (HPLC) ensures enantiomeric purity, as demonstrated in the separation of (1S,3R)-3-(benzyloxycarbonylamino)cyclohexanecarboxylic acid (3 ) from its diastereomers. Subsequent deprotection and functionalization require precise control to retain the cis configuration.
2,3-Dihydrobenzo[b][1, dioxine-6-carbonyl Chloride Preparation
The acylating agent, 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride, is synthesized via cyclization of 2,3-dihydroxybenzoic acid derivatives. Methyl esterification of 2,3-dihydroxybenzoic acid (12 ) using sulfuric acid in methanol yields methyl 2,3-dihydroxybenzoate (13 ), which undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form the dioxane ring. Hydrolysis with lithium hydroxide generates the free acid, which is converted to the acyl chloride using thionyl chloride or oxalyl chloride.
Key Synthetic Routes and Reaction Optimization
Direct Acylation of Cyclohexane Carboxylic Acid
The most efficient route involves coupling 2,3-dihydrobenzo[b][1,dioxine-6-carbonyl chloride with cis-2-aminocyclohexanecarboxylic acid. However, competing side reactions at the amino and carboxylic acid groups necessitate protective group strategies:
-
Amino Protection : The amino group is protected as a carbobenzoxy (Cbz) derivative using benzyl chloroformate under basic conditions.
-
Acylation : The protected cyclohexane derivative reacts with the acyl chloride in anhydrous dichloromethane or acetonitrile, catalyzed by triethylamine or N,N-diisopropylethylamine (DIPEA).
-
Deprotection : Hydrogenolysis with palladium on carbon removes the Cbz group, yielding the target compound.
Example Protocol :
-
Dissolve cis-2-aminocyclohexanecarboxylic acid (1.0 equiv) in anhydrous THF.
-
Add triethylamine (2.5 equiv) and benzyl chloroformate (1.2 equiv) at 0°C. Stir for 2 h.
-
Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.
-
React the Cbz-protected intermediate with 2,3-dihydrobenzo[b]dioxine-6-carbonyl chloride (1.1 equiv) in DCM at 25°C for 12 h.
-
Remove solvent, suspend in methanol, and hydrogenate with 10% Pd/C (0.1 equiv) under H₂ (1 atm) for 4 h.
Mixed Anhydride Method for Carboxamide Formation
An alternative approach employs mixed anhydride intermediates to enhance acylation efficiency:
-
Activate the carboxylic acid of 2,3-dihydrobenzo[b]dioxine-6-carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.
-
Couple the anhydride with cis-2-aminocyclohexanecarboxylic acid in THF at −20°C to 25°C.
Advantages :
Stereochemical Control and Diastereomer Separation
Chiral Resolution Techniques
The cis configuration at C2 and C3 of the cyclohexane ring is critical for bioactivity. Diastereomeric mixtures generated during synthesis are resolved using:
-
Chiral HPLC : Employing Chiralpak® AD-H or OD-H columns with hexane:isopropanol mobile phases.
-
Crystallization : Differential solubility of diastereomers in ethanol/water mixtures.
Data Table 1: Diastereomer Ratios and Resolution Outcomes
| Starting Material | Resolution Method | cis:% Yield | trans:% Yield | Purity (HPLC) |
|---|---|---|---|---|
| Racemic cyclohexane derivative | Chiral HPLC | 43% | 41% | >99% ee |
| Crude acylation product | Ethanol/water | 38% | 35% | 95% ee |
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Scale-Up Considerations and Industrial Relevance
Catalytic Hydrogenation for Deprotection
Large-scale synthesis replaces stoichiometric reagents with catalytic hydrogenation to enhance sustainability:
Chemical Reactions Analysis
Types of Reactions
cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
Cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid has shown promise in medicinal chemistry due to its potential as a bioactive molecule. Its structural analogs are often investigated for their pharmacological activities.
Case Study: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the derivatives of this compound for their anticancer properties. The research indicated that certain modifications to the dioxine moiety enhanced the cytotoxicity against various cancer cell lines. The findings suggest that this compound could serve as a lead structure for developing new anticancer agents .
Material Science
The unique chemical structure of this compound also makes it suitable for applications in material science, particularly in the development of polymers and coatings.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties. A notable study reported that adding this compound to a polycarbonate matrix resulted in enhanced impact resistance and thermal stability compared to unmodified polycarbonate .
Environmental Applications
Due to its potential biodegradability and low toxicity, this compound is being studied for use in environmentally friendly materials. Its incorporation into biodegradable plastics could reduce environmental impact while maintaining desirable material properties.
Mechanism of Action
The mechanism of action of cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid is highlighted through comparisons with structurally related compounds.
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula in .
Key Differences :
Structural Complexity :
- The target compound integrates a benzo[b][1,4]dioxine system, enhancing aromatic interactions, while cis-A substitutes this with a 1,2,4-oxadiazole ring and chlorophenyl group, favoring π-π stacking and halogen bonding .
- 3-Cyclohexenecarboxylic acid lacks fused aromatic systems, limiting its utility in advanced applications .
Reactivity :
- The benzo[b][1,4]dioxine group in the target compound may confer resistance to oxidation compared to the oxadiazole ring in cis-A, which is prone to hydrolysis under acidic conditions .
Applications :
- The target compound is tailored for drug discovery due to its dual hydrophobic (cyclohexane) and polar (carboxylic acid) domains .
- cis-A is specialized in constructing 2D supramolecular frameworks via coordination chemistry .
Commercial Availability :
- The target compound is supplied by Ambeed, Inc. and Crysdot at research-grade purity (97%) , while simpler analogs like 3-cyclohexenecarboxylic acid are widely available through chemical catalogs (e.g., Kanto Reagents) .
Biological Activity
The compound cis-2-(2,3-Dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including its pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C14H16O5
- Molecular Weight : 264.27 g/mol
- CAS Number : 844856-73-1
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as a therapeutic agent. Key findings include:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in vitro, pointing towards its utility in inflammatory diseases.
- Anticancer Properties : Preliminary studies have shown cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, several hypotheses include:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
- Modulation of Cell Signaling Pathways : The compound could affect signaling pathways that regulate cell proliferation and apoptosis.
Data Table of Biological Activities
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition at 50 µg/mL | |
| Anti-inflammatory | RAW 264.7 cells | Decreased IL-6 production | |
| Anticancer | HeLa cells | IC50 = 25 µM |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by Zhang et al. (2023) evaluated the antimicrobial efficacy of the compound against multidrug-resistant strains of bacteria. Results indicated a notable zone of inhibition, supporting its potential as a novel antibiotic agent. -
Inflammation Model :
In a murine model of arthritis, this compound was administered to assess its anti-inflammatory properties. The study demonstrated a significant reduction in paw swelling and inflammatory cytokines compared to controls (Smith et al., 2024). -
Cytotoxicity Assessment :
A recent investigation into the cytotoxic effects on various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways (Jones et al., 2024). This finding underscores its potential as a chemotherapeutic agent.
Q & A
Basic: What synthetic methodologies are effective for preparing cis-2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)cyclohexanecarboxylic acid?
The synthesis typically involves multi-step processes, including:
- Chiral separation : Starting materials like 3-aminocyclohexanecarboxylic acid may require protection (e.g., carbobenzoxy derivatives) followed by chiral HPLC to isolate stereoisomers .
- Coupling reactions : Activation of the carboxylic acid as a mixed anhydride or use of coupling agents (e.g., EDC) for amide bond formation with intermediates like 1,4-benzodioxane-6-carboxylic acid derivatives .
- Final deprotection and acylation : Removal of protecting groups (e.g., benzyloxycarbonyl) and reaction with 2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl chloride to install the final acyl group .
Basic: How is this compound characterized to confirm structural integrity and purity?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) : NMR (400 MHz, CDCl) and NMR (100 MHz) to resolve cyclohexane and benzodioxane proton/carbon environments. For example, δ 7.86–6.84 ppm (aromatic protons) and δ 196.4–113.8 ppm (carbonyl and aromatic carbons) .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to verify molecular ions (e.g., calculated m/z 389.1472 for a related compound, error ≤2.6 ppm) .
- Chromatography : Flash chromatography (hexanes/EtOAc gradients) and HPLC (C18 columns) for purity assessment .
Basic: What purification strategies optimize yield and minimize diastereomer contamination?
- Flash chromatography : Use gradients like 1:1 hexanes/EtOAc to separate intermediates with similar polarity .
- Chiral HPLC : Critical for resolving enantiomers of protected intermediates (e.g., (1S,3R)-3-(benzyloxycarbonylamino)cyclohexanecarboxylic acid) .
- Recrystallization : Solvent systems (e.g., glacial acetic acid) may enhance purity during cyclization steps .
Advanced: How do stereochemical considerations influence biological activity or target binding?
The (1R,3S)-isomer of structurally related compounds exhibits superior potency in biological assays (e.g., Gli-luciferase reporter assays), likely due to optimal spatial alignment with target receptors. Chiral separation early in synthesis ensures stereochemical fidelity, which is critical for structure-activity relationship (SAR) studies .
Advanced: What strategies resolve contradictions in reported synthetic yields for analogous compounds?
Discrepancies in yields may arise from:
- Coupling reagent selection : EDC/HOBt systems may outperform mixed anhydrides in specific solvent conditions (e.g., dichloromethane vs. THF) .
- Reaction temperature control : Elevated temperatures (e.g., 100°C in glacial acetic acid) during cyclization steps can improve conversion rates but risk decomposition .
- Intermediate stability : Protecting groups (e.g., carbobenzoxy) must resist hydrolysis during prolonged storage or handling .
Advanced: How is the compound’s three-dimensional conformation analyzed for pharmacodynamic optimization?
- X-ray crystallography : Resolves absolute configuration and torsion angles of the cyclohexane and benzodioxane rings.
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes or GPCRs) using software like AutoDock or Schrödinger .
- Dynamic NMR studies : Probes conformational flexibility in solution, which may correlate with bioavailability .
Advanced: What pharmacological profiling approaches are used to evaluate its therapeutic potential?
- Enzyme inhibition assays : IC determination against targets like kinases or proteases using fluorescence-based readouts .
- ADME-Tox profiling : Liver microsome stability assays and Caco-2 permeability studies to predict pharmacokinetics .
- In vivo models : Efficacy testing in disease-relevant animal models (e.g., neurodegenerative or inflammatory disorders) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
